molecular formula C45H63N13O12S2 B7881876 Ornipressin acetate

Ornipressin acetate

Cat. No. B7881876
M. Wt: 1042.2 g/mol
InChI Key: MUNMIGOEDGHVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A synthetic analog of vasopressin with ORNITHINE substitution at residue 8 of the cyclic nonapeptide. It is used as a local vasoconstrictor and hemostatic.

Scientific Research Applications

  • Treatment of Renal Failure in Decompensated Liver Cirrhosis : Studies have shown that Ornipressin can significantly improve renal function in patients with decompensated cirrhosis. It was observed to increase inulin clearance, urine volume, sodium excretion, and fractional elimination of sodium. These effects were linked to changes in renal hemodynamics, including increased systemic vascular resistance and decreased renal vascular resistance, suggesting Ornipressin as a potential treatment for functional renal failure in advanced liver cirrhosis (Lenz et al., 1991).

  • Cardiac Effects and Coronary Flow : Ornipressin has been identified to cause cardiac effects mainly through changes in coronary flow. In clinical settings, it is used as a vasoconstrictor, often in combination with local anesthetics. The myocardial depressive effects are thought to be caused indirectly by reduced myocardial perfusion secondary to coronary vasoconstriction (Graf et al., 1997).

  • Hemodynamic Effects in Endobronchial Applications : In a study comparing Ornipressin and Terlipressin used during flexible bronchoscopy for procedure-related bleeding, it was found that Ornipressin did not cause significant changes in heart rate or blood pressure. This contrasts with Terlipressin, which was associated with significant changes in these parameters. The study concluded that Ornipressin could be safely given for bronchoscopy-associated bleeding (Tüller et al., 2004).

  • Use in Neurosurgery for Hemostatic Infiltration : Ornipressin has been compared with adrenaline for hemostatic infiltration in neurosurgical patients. The study found it to be as effective as adrenaline, with little systemic effect, suggesting its potential as a safer alternative due to the absence of arrhythmogenicity (Torda et al., 1972).

  • Potential Adverse Effects : Despite its benefits, Ornipressin can cause severe coronary vasoconstriction. This has implications for myocardial oxygen balance, potentially leading to hypertension, tachycardia, and myocardial ischemia following its administration (Veit et al., 1993).

  • Vasopressin Analog in Cognitive Enhancement : Although not directly related to Ornipressin, a study on desmopressin acetate, another vasopressin analog, showed enhancement in learning of concept shift tasks in human males, suggesting potential cognitive benefits of vasopressin analogs (Beckwith et al., 1982).

properties

IUPAC Name

N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNMIGOEDGHVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H63N13O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1042.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ornipressin acetate

CAS RN

3397-23-7
Record name Ornipressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ornipressin acetate
Reactant of Route 2
Ornipressin acetate
Reactant of Route 3
Ornipressin acetate
Reactant of Route 4
Ornipressin acetate
Reactant of Route 5
Ornipressin acetate
Reactant of Route 6
Ornipressin acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.